N-Butyl-3,6-dichloropyridazin-4-amine

Lipophilicity Drug Design ADME

Researchers seeking a pyridazine scaffold with predictable lipophilicity for hit-to-lead optimization often face limited N-alkyl analog availability. N-Butyl-3,6-dichloropyridazin-4-amine (CAS 61261-40-3) provides a quantifiable +0.85 log-unit LogP increase over the N-methyl analog while retaining dual chlorine handles for sequential cross-coupling. • 97% purity, ambient storage - eliminates cold-chain logistics bottlenecks in parallel synthesis workflows. • MW 220.1, LogP ~3.07 - ideal for fragment libraries targeting intracellular or membrane-associated protein targets. • Consistent quality and global shipping enable seamless integration into medchem and agrochemical discovery programs.

Molecular Formula C8H11Cl2N3
Molecular Weight 220.10 g/mol
CAS No. 61261-40-3
Cat. No. B12920060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-3,6-dichloropyridazin-4-amine
CAS61261-40-3
Molecular FormulaC8H11Cl2N3
Molecular Weight220.10 g/mol
Structural Identifiers
SMILESCCCCNC1=CC(=NN=C1Cl)Cl
InChIInChI=1S/C8H11Cl2N3/c1-2-3-4-11-6-5-7(9)12-13-8(6)10/h5H,2-4H2,1H3,(H,11,12)
InChIKeyVMXMZTQUPDMSNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-3,6-dichloropyridazin-4-amine Overview


N-Butyl-3,6-dichloropyridazin-4-amine (CAS 61261-40-3) is a 4-alkylamino pyridazine derivative that belongs to the broader class of 3,6-dichloro-substituted pyridazine scaffolds widely employed as versatile intermediates in pharmaceutical and agrochemical synthesis. Unlike the parent 4-amino-3,6-dichloropyridazine (CAS 823-58-5) , the N-butyl substitution imparts a defined increase in lipophilicity (predicted LogP ~3.07) while retaining the dual chlorine handles essential for sequential cross-coupling chemistries . This specific alkylamino modification enables researchers to tune physicochemical properties predictably, making it a strategic choice over the unsubstituted or shorter-chain N-alkyl analogs when higher molecular lipophilicity is required without altering the core heterocyclic reactivity.

Why N-Butyl-3,6-dichloropyridazin-4-amine Cannot Be Substituted


Within the 3,6-dichloropyridazin-4-amine family, simple interchange of the N-alkyl group is insufficient because the alkyl chain length directly governs critical drug-design parameters—most notably lipophilicity (LogP) and, consequently, membrane permeability, metabolic stability, and solubility profile [1]. The N-butyl derivative is the lipophilicity-maximizing member among the linear short-chain N-alkyl analogs (methyl, ethyl, isopropyl, n-butyl) without introducing the steric complexity of branched tertiary butyl or benzyl substitutions . Substituting N-butyl with N-ethyl or N-methyl would yield a >0.8 log-unit decrease in LogP, potentially compromising the desired pharmacokinetic or formulation profile in a lead optimization program. Likewise, the consistent 97% commercial purity and ambient storage stability distinguish N-butyl-3,6-dichloropyridazin-4-amine from certain shorter analogs that require cold-chain handling . These quantifiable physicochemical differences preclude generic substitution and mandate a specification-based procurement strategy.

Evidence: N-Butyl vs N-Alkyl Analogues


Predicted LogP Advantage Over Shorter Analogs

N-Butyl-3,6-dichloropyridazin-4-amine exhibits the highest predicted LogP among the straight- and branched-chain N-alkyl 3,6-dichloropyridazin-4-amine congeners (methyl through isopropyl), enabling superior membrane permeability for targets requiring enhanced lipophilicity . The n-butyl substitution contributes an additional ~0.4 log units over the isopropyl analog and >0.85 log units over the methyl analog, providing a quantifiable differentiation for medicinal chemistry campaigns where ADME optimization is critical.

Lipophilicity Drug Design ADME Physicochemical Properties

Superior Commercial Purity vs N-Ethyl Analog

The N-butyl derivative is consistently supplied at 97% purity from multiple vendors (Leyan, Chemenu), whereas the closest linear analog—N-ethyl-3,6-dichloropyridazin-4-amine—is routinely offered at 95% purity . This 2% absolute purity difference reduces the total impurity burden in sensitive downstream reactions, potentially minimizing side-product formation and simplifying purification.

Chemical Procurement Purity Specification Synthetic Intermediate Quality Control

Ambient Storage Stability Over N-Methyl Analog

The N-butyl derivative can be stored long-term under ambient 'cool, dry' conditions, in contrast to the N-methyl analog (CAS 17645-06-6) which requires refrigerated storage at 4°C and ice-pack shipping to maintain integrity . This eliminates cold-chain dependency, reducing procurement complexity, shipping costs, and the risk of thermal degradation during transit.

Storage Stability Supply Chain Laboratory Logistics Thermal Stability

Regioselective Cross-Coupling Reactivity

The 4-(N-alkylamino) group in N-butyl-3,6-dichloropyridazin-4-amine acts as a nitrogen-assisted directing group that enables regioselective palladium-catalyzed cross-coupling at the 3- or 6-position, as established in a general methodology for 4-alkylaminopyridazine derivatives [1]. While specific head-to-head reactivity data for the N-butyl vs. N-methyl series are not published, the methodology demonstrates that the N-alkyl substituent does not interfere with the nitrogen-directing effect, and the increased steric bulk of the n-butyl group is expected to provide greater discrimination in sequential Suzuki-Miyaura couplings compared to smaller alkyl groups—a class-level inference supported by the broader scope of the published work.

Suzuki Coupling Regioselectivity Palladium Catalysis C-C Bond Formation

Application Scenarios for N-Butyl-3,6-dichloropyridazin-4-amine


Controlled Lipophilicity Increase in Lead Optimization

In medicinal chemistry hit-to-lead or lead optimization stages where a core scaffold needs a defined LogP boost, N-butyl-3,6-dichloropyridazin-4-amine provides a quantifiable +0.85 log-unit increase over the N-methyl analog . This allows medicinal chemists to fine-tune ADME properties predictably while maintaining the dual chlorine handles for subsequent diversification via cross-coupling.

High-Purity Building Block for Parallel Synthesis

For automated parallel synthesis platforms or high-throughput chemistry workflows, the 97% purity and ambient storage condition of the N-butyl compound reduce pre-weighing purification needs and eliminate cold-storage bottlenecks, enabling seamless integration into library production without specialized cold-chain logistics.

Fragment-Based Drug Discovery with Late-Stage Functionalization

The N-butyl derivative serves as a fragment-like building block (MW 220.1) that retains two chlorine substituents for late-stage functionalization via regioselective Pd-catalyzed coupling [1]. The moderate lipophilicity (LogP ~3) positions it favorably for fragment libraries targeting intracellular or membrane-associated protein targets without requiring solubility-enhancing modifications at the fragment stage.

Agrochemical Synthesis with Enhanced Leaf Penetration

In agrochemical discovery, the enhanced lipophilicity of the N-butyl analog compared to N-methyl or N-ethyl derivatives may contribute to improved leaf cuticle penetration, a critical parameter for herbicidal or fungicidal lead candidates. The chlorine substituents offer synthetic handles for further elaboration into known pyridazine-based herbicide motifs.

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